molecular formula C15H19BrINO3 B8172019 tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8172019
M. Wt: 468.12 g/mol
InChI Key: QEBAKVFQIIIUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate: is a complex organic compound featuring a tert-butyl ester group, a bromine and iodine substituted phenoxy group, and an azetidine ring

Preparation Methods

The synthesis of tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate typically involves multi-step organic reactions. The preparation begins with the synthesis of the phenoxy intermediate, which is then subjected to bromination and iodination reactions to introduce the halogen substituents. The azetidine ring is formed through cyclization reactions, and the final step involves the introduction of the tert-butyl ester group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen atoms.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine substituents may enhance binding affinity to these targets, leading to specific biological effects. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-((5-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate include:

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl bromoacetate
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

These compounds share structural features such as the tert-butyl ester group and halogen substituents but differ in their specific functional groups and ring systems. The uniqueness of this compound lies in its combination of the azetidine ring with the bromine and iodine substituted phenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[(5-bromo-2-iodophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrINO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-6-11(16)4-5-12(13)17/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBAKVFQIIIUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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